2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a 4,5-dihydroimidazole (imidazoline) derivative characterized by two key substituents:
- 1-Cyclohexanecarbonyl group: A lipophilic acyl moiety at position 1, which may influence conformational stability and membrane permeability.
- 2-[(2-Chlorophenyl)methyl]sulfanyl group: A sulfur-containing benzyl substituent with a chlorine atom at the ortho position of the phenyl ring, contributing to electronic and steric effects .
This structural framework is associated with diverse pharmacological activities, as imidazoline derivatives are known for antihypertensive, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELZIXXNJLYWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The structures of the intermediates are confirmed by spectrometric characterization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes structurally related imidazoline derivatives and their key features:
Key Observations:
Positional Isomerism: The chlorine position on the phenyl ring (e.g., 2- vs.
Functional Group Variations :
- Sulfonyl vs. Carbonyl : Sulfonyl groups (e.g., in and ) are stronger electron-withdrawing groups compared to acyl moieties, which may reduce nucleophilicity at the imidazoline ring .
- Halogen Effects : Fluorine substituents () enhance metabolic stability and bioavailability compared to chlorine .
Pharmacological Implications :
- The target compound’s cyclohexanecarbonyl group may enhance lipophilicity, favoring blood-brain barrier penetration, whereas sulfonyl derivatives () could improve aqueous solubility .
- Xylometazoline () demonstrates the significance of bulky aryl groups (tert-butyl) in α-adrenergic receptor agonism .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.88 g/mol. The structure features a cyclohexanecarbonyl group linked to a dihydroimidazole moiety, which is critical for its biological activity.
Antiviral Properties
Research indicates that similar compounds in the class of thioether derivatives exhibit antiviral properties. For instance, thioether derivatives have been reported to inhibit viral replication in yellow fever virus infections, suggesting potential applications in treating viral diseases .
Enzyme Inhibition
Studies on related compounds have shown significant enzyme inhibition activities. For example, certain derivatives demonstrated strong inhibition of β-glucuronidase, an enzyme involved in various metabolic processes. While specific data on our compound is limited, the structural similarities suggest it may exhibit comparable enzyme inhibitory effects .
Neuropharmacological Effects
The imidazole ring in this compound may contribute to neuropharmacological activities. Compounds with similar structures have been evaluated for their interactions with dopamine receptors, particularly D3 receptors. These interactions are crucial for developing treatments for neurological disorders .
Case Study 1: Antiviral Activity
A study evaluated the antiviral activity of various thioether compounds against yellow fever virus. The results indicated that certain modifications to the thioether structure enhanced antiviral efficacy significantly. This suggests that our compound may also possess similar antiviral properties due to its structural features.
Case Study 2: Enzyme Inhibition
In a comparative study of enzyme inhibitors, compounds structurally similar to 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole were shown to inhibit β-glucuronidase effectively. The inhibition rates varied based on specific substitutions on the aromatic ring, indicating that further research into our compound's specific substitutions could yield valuable insights into its enzyme inhibitory potential.
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Cyclocondensation of thiourea derivatives with appropriate carbonyl compounds.
- Thioether linkage : Nucleophilic substitution between 2-chlorobenzyl mercaptan and the imidazole intermediate.
- Acylation : Introduction of the cyclohexanecarbonyl group via reaction with cyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine).
Key characterization tools include -NMR, -NMR, and HRMS for structural confirmation .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., imidazole NH, cyclohexane protons), while -NMR confirms carbon backbone connectivity.
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm, S-C absorption at ~650 cm).
- Mass Spectrometry (HRMS) : Determines exact molecular mass and fragmentation patterns.
X-ray crystallography may resolve stereochemistry if single crystals are obtained .
Q. How does the cyclohexanecarbonyl group influence the compound’s physicochemical properties compared to analogs?
The cyclohexanecarbonyl moiety increases lipophilicity (measured via logP), enhancing membrane permeability. This group may also improve metabolic stability by reducing oxidative degradation in liver microsomes. Comparative studies with non-acylated analogs show differences in solubility and bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) identifies optimal conditions. For example, DMF as a solvent and KCO as a base enhance substitution efficiency in thioether formation.
- Catalysis : Transition metal catalysts (e.g., Pd/C) may accelerate acylation steps.
- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and intermediate purity .
Q. What computational methods predict the compound’s interactions with biological targets like enzymes?
- Molecular Docking : Software like AutoDock or Schrödinger predicts binding modes to targets (e.g., kinases, GPCRs).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
- QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity trends. Experimental validation via SPR or ITC measures binding affinity .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at the 2-chlorophenyl position (e.g., F, Br, methyl).
- Biological Assays : Compare IC values in antimicrobial or anticancer screens. For instance, fluorinated analogs may exhibit enhanced blood-brain barrier penetration .
Q. What experimental designs resolve contradictions in efficacy data across cancer cell lines?
- Standardized Protocols : Use authenticated cell lines (e.g., ATCC) and consistent passage numbers.
- Multiplex Assays : Combine MTT (viability), caspase-3 (apoptosis), and ROS detection to capture multifaceted effects.
- Statistical Analysis : Apply ANOVA with post-hoc tests to account for batch variability. Replicate studies in 3D spheroid models for physiological relevance .
Q. How can isotopic labeling trace metabolic pathways in in vivo studies?
- Synthesis of - or -Labeled Compound : Introduce isotopes at the cyclohexanecarbonyl or imidazole positions.
- Autoradiography/Mass Spectrometry : Track distribution in organs and identify metabolites (e.g., hydroxylated or glucuronidated products).
- Pharmacokinetic Modeling : Calculate half-life and clearance rates using compartmental models .
Q. What methodologies assess the compound’s environmental fate and ecotoxicity?
- Stability Studies : Expose the compound to UV light, varying pH, and temperatures. Analyze degradation products via LC-MS.
- OECD Guidelines : Conduct Daphnia magna acute toxicity tests or algal growth inhibition assays.
- Bioaccumulation Potential : Measure bioconcentration factors (BCF) in fish models .
Q. How are crystallographic data utilized to refine the compound’s structural model?
- Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsional conformations.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking).
- Comparative Analysis : Overlay experimental and DFT-optimized structures to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
